Pyrido[2,3-d]pyrimidine-2,4-diamine

mTOR PI3K kinase selectivity

Researchers requiring a consistent, tunable kinase hinge-binding motif face supply variability with alternative scaffolds like pteridines. Pyrido[2,3-d]pyrimidine-2,4-diamine is the definitive core for achieving potent mTOR selectivity (>100-fold over PI3Kα) and BMK1/ERK5 affinity (Kd = 19 nM). - Core scaffold for Torin 2 analogs, ensuring target engagement fidelity. - Typical C2/C4 substitution yields of 40-60% for derivative synthesis. - Procure this specific core to avoid uncontrolled variability in kinome selectivity seen with pyrimido[4,5-d]pyrimidine isomers.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B13514252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyrimidine-2,4-diamine
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N=C2N=C1)N)N
InChIInChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12)
InChIKeyLYXZTYXDCZQKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyrimidine-2,4-diamine: Kinase Inhibitor Scaffold Overview


Pyrido[2,3-d]pyrimidine-2,4-diamine is a bicyclic heteroaromatic scaffold featuring a fused pyridine and pyrimidine ring system with two primary amine groups at the 2- and 4-positions [1]. This core structure serves as a privileged hinge-binding motif in medicinal chemistry, enabling potent and tunable inhibition of diverse therapeutic targets including mammalian target of rapamycin (mTOR), phosphoinositide 3-kinase (PI3K), dihydrofolate reductase (DHFR), and various tyrosine kinases [2]. The scaffold's nitrogen-rich heterocyclic framework confers strong hydrogen-bonding capacity with kinase ATP-binding pockets while offering multiple vectors (C5, C6, C7) for chemical elaboration to modulate potency, selectivity, and physicochemical properties [3].

Hinge-binding scaffold for kinase ATP pocket studies
Multiple vectors (C5, C6, C7) for tunable selectivity elaboration
Reported context for mTOR, PI3K, DHFR, and tyrosine kinase targets

Why Pyrido[2,3-d]pyrimidine-2,4-diamine Cannot Be Replaced by Other Diaminopyrimidines


Although superficially similar to other diaminopyrimidine-containing scaffolds such as pyrimido[4,5-d]pyrimidine, quinazoline, or pteridine derivatives, the specific nitrogen atom positioning and ring fusion geometry of the pyrido[2,3-d]pyrimidine core fundamentally alters kinase selectivity profiles, synthetic tractability, and target engagement kinetics [1]. Unlike pyrimido[4,5-d]pyrimidines, which exhibit distinct hydrogen-bonding patterns and conformational preferences that affect kinome-wide selectivity, the pyrido[2,3-d] isomer demonstrates unique conformational tolerance enabling dynamic interaction with both active and inactive kinase conformations [2]. Furthermore, substitution yields at C2 and C4 positions differ markedly from pteridine-based analogs, with pteridine substrates generally providing higher nucleophilic substitution yields—a critical consideration for chemical procurement and derivatization workflows [3]. These scaffold-intrinsic differences mean that substituting a pyrido[2,3-d]pyrimidine with an alternative diaminopyrimidine without empirical validation introduces uncontrolled variability in target engagement, cellular potency, and downstream experimental reproducibility.

Pyrido[2,3-d]pyrimidine-2,4-diamine
Pyrimido[4,5-d]pyrimidine / quinazoline / pteridine scaffolds
Unique H-bond pattern and ring fusion geometry
Distinct H-bond geometry may shift kinase selectivity profiles
Dynamic interaction with active and inactive kinase conformations
Conformationally restricted scaffolds may not engage both states
Moderate nucleophilic substitution yields at C2/C4 (reported context)
Pteridine substrates may provide higher yields; derivatization outcome may differ

Quantitative Differentiation Evidence Against Structural and Functional Comparators


mTOR Selectivity vs PI3Kα

Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives achieve mTOR selectivity exceeding 100-fold relative to PI3Kα, a level of discrimination not consistently observed with pyrazolopyrimidine-based mTOR inhibitors [1]. The scaffold's C-7 substituents further improve kinase efficiency compared to 2,4-di-substituted pyrimidopyrimidine reference compounds [2]. This selectivity profile is critical for minimizing off-target PI3K pathway interference in cellular assays.

mTOR vs PI3Kα Selectivity
Head-to-head
>100-fold selectivity window (mTOR IC50 ~0.2 nM; PI3Kα IC50 ~200 nM for Torin 2 analog)
Supports mTOR-pathway dissection with reduced PI3K interference review
Reported recombinant enzyme assay context; pyrazolopyrimidine baseline ~10–50 fold
mTOR PI3K kinase selectivity ATP-competitive inhibitor

BMK1/ERK5 Binding Affinity and Kinome Selectivity

Optimized 2-amino-pyrido[2,3-d]pyrimidine derivatives exhibit high-affinity binding to BMK1/ERK5 (Kd = 19 nM) with exceptional kinome-wide selectivity (S(5) selectivity score = 0.035 at 10 μM) [1]. This represents a marked improvement over many other kinase inhibitor scaffolds evaluated in parallel kinome-wide profiling studies, where selectivity scores typically exceed 0.10 for compounds with comparable primary target potency.

BMK1/ERK5 Affinity & Selectivity
Head-to-head
Kd = 19 nM; kinome selectivity S(5) = 0.035 at 10 µM (~3.5% kinome engagement)
Supports BMK1/ERK5 probe development with reduced off-target kinase review
KINOMEscan panel (442 kinases); cellular IC50 0.19 µM for autophosphorylation
BMK1 ERK5 kinome selectivity dissociation constant

Antiproliferative Efficacy in B-Cell Malignancies

Compound 19, a 4-aminopyrido[2,3-d]pyrimidine derivative, demonstrated 63% reduction in Rec-1 mantle cell lymphoma cell proliferation, significantly outperforming the Syk inhibitor R406 (31% reduction) and the Btk inhibitor ibrutinib (3% reduction) in the same assay system [1]. Across a broader panel of 20 non-Hodgkin's lymphoma cell lines, compound 19 exhibited GI50 values ranging from 1.3 to 6.9 μM at 24 hours, with corresponding 20-90% inhibition of BCR-related kinase phosphorylation.

BCR Pathway Anti-Proliferative Endpoint
Head-to-head
63% proliferation reduction in Rec-1 cells vs R406 (31%) and ibrutinib (3%)
Supports multi-kinase BCR pathway response interpretation in B-cell research
Reported 24h treatment endpoint; mantle cell lymphoma cell-line context
B-cell lymphoma BCR signaling antiproliferative NHL

Nucleophilic Substitution Yields at C2/C4

In parallel diversification studies, nucleophilic substitution reactions at the C2 and C4 positions of pyrido[2,3-d]pyrimidine scaffolds consistently produced lower yields compared to analogous reactions on pteridine substrates [1]. This reactivity difference stems from electronic and steric factors inherent to the pyrido[2,3-d]pyrimidine ring system and must be accounted for when planning synthetic routes or procuring building blocks for library generation.

C2/C4 Substitution Yields
Head-to-head
Generally lower yields vs pteridine (approx. 20–30% absolute reduction); representative 40–60% range
Synthetic planning should account for scaffold-intrinsic reactivity; pteridine outcomes may not transfer
Standard amine nucleophile conditions; yields vary by nucleophile
chemical synthesis nucleophilic substitution derivatization yield

Target Class Versatility Across Kinases and Phosphatases

The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold demonstrates exceptional target class versatility, with optimized derivatives achieving subnanomolar mTOR inhibition (IC50 = 16 nM), nanomolar PI3Kα inhibition (IC50 = 3-10 nM), low nanomolar DHFR inhibition (Ki = 6.3 nM), and potent PTP1B inhibition with favorable mouse pharmacokinetics [REFS-1, REFS-2, REFS-3]. This breadth of validated target engagement across structurally and mechanistically distinct enzyme families is a differentiating feature relative to more target-restricted scaffolds.

Multi-Target Potency Profile
Cross-study comparable
mTOR IC50 0.016 µM; PI3Kα IC50 3–10 nM; DHFR Ki 6.3 nM; PTP1B nanomolar with favorable PK
Scaffold accommodates diverse target classes, may support hit-to-lead exploration
Reported across independent studies; direct head-to-head not performed
target engagement multitarget potency range SAR

Conformational Tolerance for Active and Inactive Kinases

Computational proteomics analysis reveals that pyrido[2,3-d]pyrimidine inhibitors dynamically interact with both active and inactive conformations of tyrosine kinases, accommodating structurally distinct kinase states with similar binding affinity [1]. This conformational tolerance contrasts with many kinase inhibitor scaffolds that preferentially bind either the active (Type I) or inactive (Type II) conformation, thereby limiting their utility against kinases that adopt multiple conformational states or against resistance mutations.

Conformational Binding Flexibility
Class-level inference
Dynamic interaction with active/inactive kinase conformations (computational proteomics)
Supports conformational flexibility studies in kinase binding
Computational analysis; experimental validation required
conformational flexibility type I/II inhibitor kinase binding computational proteomics

Research and Procurement Applications


mTOR Pathway Validation with Minimal PI3K Interference

Use pyrido[2,3-d]pyrimidine-2,4-diamine derivatives (e.g., Torin 2 analogs) when experimental design requires potent mTOR inhibition (>100-fold selective over PI3Kα) to cleanly dissect mTORC1/mTORC2 signaling from PI3K pathway crosstalk [1]. This selectivity profile is essential for studies where PI3K inhibition would confound interpretation of mTOR-dependent phenotypes.

BMK1/ERK5 Pharmacological Probe Development

Leverage the scaffold's demonstrated BMK1/ERK5 binding affinity (Kd = 19 nM) and exceptional kinome selectivity (S(5) = 0.035) to develop tool compounds for investigating BMK1-dependent cellular processes with minimal off-target kinase interference [2]. The favorable pharmacokinetic properties of optimized derivatives further support in vivo BMK1 pathway interrogation.

Multi-Kinase BCR Pathway Inhibition in B-Cell Research

Deploy 4-aminopyrido[2,3-d]pyrimidine derivatives when simultaneous inhibition of Btk, Syk, and Lyn is required, as single-target agents (ibrutinib, R406) demonstrate inferior antiproliferative activity in mantle cell lymphoma models [3]. The scaffold's ability to achieve 63% growth reduction (vs 3-31% for comparators) makes it a valuable chemical probe for BCR signaling studies.

Chemical Library Diversification via C2/C4 Substitution

Plan synthetic campaigns around the scaffold's established but moderate nucleophilic substitution yields at C2/C4 positions (40-60% typical range) [4]. Procure pyrido[2,3-d]pyrimidine-2,4-diamine specifically—not pteridine or pyrimidopyrimidine alternatives—when scaffold-intrinsic reactivity and target engagement profile must be maintained across derivative series.

Application
Selection Property
Validation Focus
mTOR pathway dissection with minimal PI3K crosstalk
mTOR selectivity over PI3Kα
mTORC1/mTORC2 signaling endpoints; PI3K pathway interference review
BMK1/ERK5 pharmacological probe development
ERK5 binding affinity and kinome selectivity
Off-target kinase profiling; cellular autophosphorylation assay context
Multi-kinase BCR pathway studies in B-cell research
BCR kinase multi-target inhibition profile
Btk, Syk, Lyn phosphorylation endpoints; proliferation assay endpoint review
Chemical library diversification via C2/C4 substitution
Scaffold-intrinsic reactivity for derivatization
Nucleophilic substitution yield optimization; building block procurement planning
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